(2R)-1,2-dimethylpiperazine dihydrochloride

Vue d'ensemble

Description

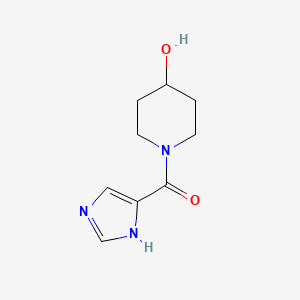

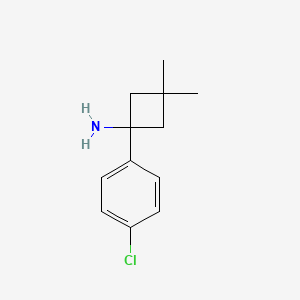

“(2R)-1,2-Dimethylpiperazine dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . The IUPAC name for this compound is ®-1,2-dimethylpiperazine dihydrochloride .

Molecular Structure Analysis

The molecular structure of “(2R)-1,2-dimethylpiperazine dihydrochloride” can be represented by the SMILES notation: C[C@H]1N©CCNC1.[H]Cl.[H]Cl . This notation provides a way to describe the structure of the molecule in a linear format.Physical And Chemical Properties Analysis

“(2R)-1,2-dimethylpiperazine dihydrochloride” appears as a white solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Bioactive Diketopiperazines in Drug Discovery

Diketopiperazines (DKPs) exhibit a wide range of bioactivities, including anti-tumor, neuroprotective, immune and metabolic regulatory effects, and antimicrobial properties. Their rigid structure, chiral nature, and varied side chains contribute to diverse medicinal applications. This underscores the potential of similar piperazine derivatives, such as "(2R)-1,2-dimethylpiperazine dihydrochloride," in drug discovery and development (Wang et al., 2013).

Piperazine Derivatives and Anxiolytic Activity

A novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated significant anxiolytic-like activity in preclinical models, highlighting the therapeutic potential of piperazine derivatives in treating anxiety-related disorders. This suggests that "(2R)-1,2-dimethylpiperazine dihydrochloride" could potentially exhibit similar pharmacological properties, warranting further investigation (Strub et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (2R)-1,2-dimethylpiperazine dihydrochloride are the Interleukin-2 (IL-2) and its receptor (IL-2R). These are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy .

Mode of Action

(2R)-1,2-dimethylpiperazine dihydrochloride interacts with its targets, IL-2 and IL-2R, instigating a cascade of events that culminate in the activation and proliferation of immune cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The dynamic interplay between IL-2/IL-2R and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .

Pharmacokinetics

Similar compounds have been shown to exhibit sustained and modulated pharmacology, leading to protracted pharmacodynamic effects and enhanced anti-tumor activity .

Result of Action

The molecular and cellular effects of (2R)-1,2-dimethylpiperazine dihydrochloride’s action include the stimulation of the proliferation and activation of immune cells such as T and B cells . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-1,2-dimethylpiperazine dihydrochloride. For instance, the tumor microenvironment, where IL-2 and IL-2R are expressed, can affect the compound’s action

Propriétés

IUPAC Name |

(2R)-1,2-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTROTPXJOUASG-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)

![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)

![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)

![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1469299.png)

![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)